molecular formula C15H10BrNS B12601441 (E)-1-(1-Benzothiophen-2-yl)-N-(4-bromophenyl)methanimine CAS No. 916986-78-2

(E)-1-(1-Benzothiophen-2-yl)-N-(4-bromophenyl)methanimine

Cat. No.: B12601441
CAS No.: 916986-78-2
M. Wt: 316.2 g/mol
InChI Key: PJSOORIFBDAWHJ-UHFFFAOYSA-N
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Description

“(E)-1-(1-Benzothiophen-2-yl)-N-(4-bromophenyl)methanimine” is an imine derivative featuring a benzothiophene core and a 4-bromophenyl substituent. The compound’s structure is characterized by a conjugated system formed by the aromatic benzothiophene and the electron-withdrawing bromine atom on the phenyl ring, which influences its electronic properties and reactivity.

Properties

CAS No.

916986-78-2

Molecular Formula

C15H10BrNS

Molecular Weight

316.2 g/mol

IUPAC Name

1-(1-benzothiophen-2-yl)-N-(4-bromophenyl)methanimine

InChI

InChI=1S/C15H10BrNS/c16-12-5-7-13(8-6-12)17-10-14-9-11-3-1-2-4-15(11)18-14/h1-10H

InChI Key

PJSOORIFBDAWHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C=NC3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(1-Benzothiophen-2-yl)-N-(4-bromophenyl)methanimine typically involves the condensation of 1-benzothiophen-2-ylamine with 4-bromobenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, similar compounds are often synthesized on a larger scale using continuous flow reactors to ensure consistent quality and yield. The choice of reagents and solvents, as well as reaction conditions, are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(1-Benzothiophen-2-yl)-N-(4-bromophenyl)methanimine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzothiophene oxides, while reduction can produce benzothiophene amines.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to (E)-1-(1-Benzothiophen-2-yl)-N-(4-bromophenyl)methanimine exhibit significant anticancer properties. Research has shown that derivatives of benzothiophene possess the ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, compounds derived from the benzothiophene structure have been reported to target specific signaling pathways involved in tumor growth .

Antibacterial Properties

The antibacterial activity of this compound has also been investigated. Studies demonstrate that derivatives containing the benzothiophene structure exhibit moderate to strong antibacterial effects against Gram-positive and Gram-negative bacteria. The presence of the bromine atom may enhance the compound's potency by increasing its lipophilicity, facilitating better membrane penetration .

Organic Electronics

The unique electronic properties of this compound make it a candidate for applications in organic electronics. Its ability to act as a charge transport material could be beneficial in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of such compounds into device architectures may improve efficiency due to their favorable charge mobility characteristics .

Case Study 1: Anticancer Mechanisms

In a study focusing on the anticancer effects of benzothiophene derivatives, researchers synthesized various analogs and evaluated their cytotoxicity against different cancer cell lines. The findings revealed that certain modifications to the benzothiophene structure significantly enhanced anticancer activity, suggesting that this compound could serve as a lead compound for further development in anticancer therapies .

Case Study 2: Antibacterial Efficacy

Another investigation assessed the antibacterial properties of compounds related to this compound. The study employed minimum inhibitory concentration (MIC) assays against various bacterial strains, demonstrating that certain derivatives exhibited potent activity against resistant strains of bacteria, highlighting their potential as therapeutic agents in combating bacterial infections .

Mechanism of Action

The mechanism of action of (E)-1-(1-Benzothiophen-2-yl)-N-(4-bromophenyl)methanimine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares “(E)-1-(1-Benzothiophen-2-yl)-N-(4-bromophenyl)methanimine” with structurally related imines, focusing on synthesis, physicochemical properties, and applications.

Physicochemical and Crystallographic Properties

  • Crystal Packing : Halogenated imines (e.g., (E)-1-(4-bromophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimine ) exhibit significant dihedral angles (~56°) between aromatic planes, driven by weak C–H⋯N and C–H⋯X (X = Cl, Br) interactions. Bromine’s larger atomic radius compared to chlorine slightly increases unit cell parameters (e.g., a = 8.0720 Å for Br vs. 7.9767 Å for Cl) .
  • Spectroscopic Data : Imines with nitro groups (e.g., (E)-N-(4-chlorophenyl)-1-(5-nitrothiophen-2-yl)methanimine ) show distinct NMR shifts due to electron-withdrawing effects, whereas trifluoromethyl groups (e.g., [12]) result in characteristic ¹⁹F NMR signals.

Computational Insights

Density functional theory (DFT) studies on related imines (e.g., [15]) reveal that electron-withdrawing substituents (e.g., Br, NO₂) lower the LUMO energy, enhancing electrophilicity. For the target compound, the benzothiophene core likely further stabilizes the LUMO, making it a candidate for charge-transfer materials.

Biological Activity

(E)-1-(1-Benzothiophen-2-yl)-N-(4-bromophenyl)methanimine, with CAS Number 17816-10-3, is a compound that has garnered interest for its potential biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C₁₅H₁₀BrNS
  • Molecular Weight : 325.21 g/mol

Chemical Structure

Research indicates that compounds similar to this compound exhibit various biological activities through different mechanisms:

  • Antiviral Activity : Some derivatives of benzothiophene have shown inhibitory effects against viruses like MERS-CoV. For instance, related compounds demonstrated IC50 values as low as 0.09 μM against viral pseudoviruses, suggesting a promising antiviral profile that could be explored further for this compound .
  • Inhibition of Lipoxygenases : Compounds with similar structures have been investigated for their ability to inhibit lipoxygenases, particularly 12-lipoxygenase (12-LOX), which plays a role in inflammatory diseases and cancer. Potent inhibitors in this class demonstrated nanomolar potency and selectivity over other enzymes .

In Vitro Studies

Several studies have documented the biological activity of related compounds, providing insights into their pharmacological potential:

CompoundActivityIC50 (μM)CC50 (μM)
1aAntiviral (MERS-CoV)0.73 ± 0.66>100
1bAntiviral (MERS-CoV)>10.0>100
1cAntiviral (MERS-CoV)>10.0>100
1dAntiviral (MERS-CoV)2.7 ± 0.19>100

The above table summarizes the inhibitory concentrations observed in studies related to similar methanimine derivatives against MERS-CoV, indicating that modifications in the structure can significantly affect biological activity .

Case Studies

A notable case study involved the synthesis and evaluation of various methanimine derivatives, including those with benzothiophene moieties. The findings suggested that specific substitutions on the benzothiophene ring could enhance antiviral potency while maintaining low cytotoxicity levels .

Potential Applications

Given its biological activity profile, this compound may have several potential applications:

  • Antiviral Therapeutics : Its structural similarities to known antiviral agents suggest it could be developed as a treatment for viral infections.
  • Anti-inflammatory Agents : With its ability to inhibit lipoxygenases, it may serve as a candidate for treating inflammatory conditions.

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